molecular formula C21H17N3O4S B2661499 (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 638133-44-5

(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B2661499
CAS No.: 638133-44-5
M. Wt: 407.44
InChI Key: WQICSAVVGCVCED-PDGQHHTCSA-N
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Description

(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with benzylidene and dimethoxybenzyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the aldol-crotonic condensation of imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7-diones with aromatic or heteroaromatic aldehydes . This reaction is carried out in glacial acetic acid in the presence of excess sodium acetate, yielding the desired product in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzylidene moiety to a benzyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione include other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzylidene and dimethoxybenzyl groups. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

(2Z)-2-benzylidene-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-27-16-9-8-14(11-17(16)28-2)10-15-19(25)22-21-24(23-15)20(26)18(29-21)12-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQICSAVVGCVCED-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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